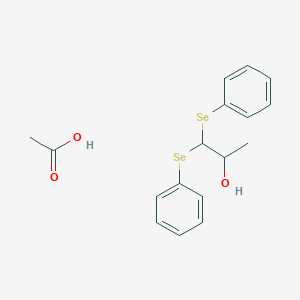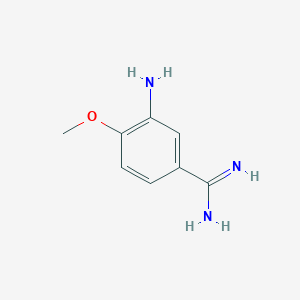
Acetic acid--1,1-bis(phenylselanyl)propan-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–1,1-bis(phenylselanyl)propan-2-ol (1/1) is a chemical compound that features a unique structure with two phenylselanyl groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1,1-bis(phenylselanyl)propan-2-ol typically involves the reaction of acetic acid with 1,1-bis(phenylselanyl)propan-2-ol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–1,1-bis(phenylselanyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylselanyl groups to other functional groups.
Substitution: The phenylselanyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Acetic acid–1,1-bis(phenylselanyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing phenylselanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid–1,1-bis(phenylselanyl)propan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The phenylselanyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(phenylselanyl)ethanol: Similar structure but with an ethanol backbone.
1,1-Bis(phenylselanyl)propan-1-ol: Similar structure but with a propan-1-ol backbone.
Uniqueness
Acetic acid–1,1-bis(phenylselanyl)propan-2-ol is unique due to its specific combination of acetic acid and 1,1-bis(phenylselanyl)propan-2-ol, which imparts distinct chemical and biological properties
Properties
CAS No. |
834882-63-2 |
|---|---|
Molecular Formula |
C17H20O3Se2 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
acetic acid;1,1-bis(phenylselanyl)propan-2-ol |
InChI |
InChI=1S/C15H16OSe2.C2H4O2/c1-12(16)15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14;1-2(3)4/h2-12,15-16H,1H3;1H3,(H,3,4) |
InChI Key |
DMTFDKHSJIFVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)


![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)
![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)

![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)

![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
